3-Amino-1-butyl-1H-pyrazol-5(4H)-one
説明
特性
CAS番号 |
117320-52-2 |
|---|---|
分子式 |
C7H13N3O |
分子量 |
155.201 |
IUPAC名 |
5-amino-2-butyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-10-7(11)5-6(8)9-10/h2-5H2,1H3,(H2,8,9) |
InChIキー |
VBBPRLYFZXBZPO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(=N1)N |
同義語 |
3H-Pyrazol-3-one, 5-amino-2-butyl-2,4-dihydro- |
製品の起源 |
United States |
類似化合物との比較
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
This compound shares the pyrazolone core and 3-amino substitution but replaces the butyl group with a phenylhydrazinylidene moiety at position 4 . Such derivatives are noted for applications in purine analog synthesis, suggesting utility in antiviral or anticancer drug development .
3-((5-Amino-2-chlorophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Substituted with trichlorophenyl and chlorophenylamino groups, this derivative exhibits increased halogenation, likely enhancing metabolic stability and binding affinity in hydrophobic pockets . The absence of a flexible alkyl chain (e.g., butyl) may reduce conformational flexibility compared to the target compound.
1-(4-(Pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one
Here, a pyridinylbenzyl group at position 1 and a propyl chain at position 3 suggest improved solubility due to the aromatic pyridine moiety, contrasting with the butyl group’s purely lipophilic character .
Table 1: Structural and Physicochemical Comparison of Pyrazolone Derivatives
Comparison with Other Heterocycles
Oxazol-5(4H)-ones
Oxazolones, such as 4-[(4-fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one, exhibit a 76.19% structural similarity to some pyrazolones, sharing a five-membered ring with one oxygen atom instead of two nitrogens . These compounds demonstrate potent antiproliferative activity (e.g., IC50 values in NCI60 assays) but may lack the amino group’s hydrogen-bonding capacity, critical for target interactions in pyrazolones .
Isoxazol-5(4H)-ones
Their oxygen-nitrogen heterocycle may confer distinct electronic properties, influencing photophysical applications.
Q & A
Q. What are the established synthetic protocols for 3-Amino-1-butyl-1H-pyrazol-5(4H)-one, and how do solvent choices affect intermediate stability?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation. For example, the Vilsmeier–Haack reaction (using DMF/POCl₃) can introduce formyl groups to pyrazolone precursors, as demonstrated in analogous pyrazole syntheses . Solvent polarity critically impacts reaction efficiency: polar aprotic solvents like DMF enhance electrophilic substitution rates but require controlled temperatures (0–5°C) to minimize side products. Ethanol or DMSO may stabilize intermediates via hydrogen bonding, as observed in similar alkylation reactions .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to identify tautomeric forms. For example, the amino and carbonyl groups exhibit distinct shifts (δ 6.5–7.5 ppm for NH₂; δ 160–170 ppm for C=O).
- X-ray crystallography : Resolve crystal packing and bond lengths to confirm the keto-enol tautomer. Single-crystal studies of related pyrazol-5(4H)-ones show C=O bond lengths of ~1.23 Å, consistent with keto dominance .
- IR : Characteristic stretches at 1650–1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) validate functional groups .
Q. What are the key reactivity trends of this compound under acidic or basic conditions?
Methodological Answer: The compound undergoes tautomerism and nucleophilic substitution. In acidic conditions, the pyrazolone ring protonates at the carbonyl oxygen, enhancing electrophilicity for alkylation. Under basic conditions (e.g., K₂CO₃ in DMF), the amino group participates in Schiff base formation or cyclization, as seen in analogous pyrazole derivatives .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of electrophilic substitutions in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions. For example, the amino group at position 3 and the butyl chain at position 1 create electron-rich regions at C4 and C5, favoring electrophilic attacks at these sites. Comparative studies with 3-ethyl analogs show alkyl chain length modulates charge distribution .
Q. What strategies resolve discrepancies in reported biological activities of pyrazol-5(4H)-one derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, aryl groups) and assess bioactivity. For instance, replacing ethyl with butyl in position 1 alters lipophilicity and membrane permeability .
- Tautomer validation : Use X-ray crystallography to confirm dominant tautomeric forms, as bioactivity often correlates with keto-enol equilibrium .
Q. How can researchers optimize reaction conditions to suppress side products during alkylation of pyrazol-5(4H)-ones?
Methodological Answer:
- Temperature control : Maintain ≤5°C during alkyl halide addition to reduce over-alkylation.
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance selectivity, as demonstrated in 3-methylpyrazole syntheses .
- Byproduct analysis : Monitor reactions via LC-MS; common side products include di-alkylated derivatives or oxidation byproducts (e.g., pyrazole-N-oxides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
